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Compound of Interest

Compound Name: 25C-NB30OMe hydrochloride

Cat. No.: B593412

Technical Whitepaper: 25C-NB30OMe
Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 25C-NB30Me hydrochloride,
a potent synthetic phenethylamine and a derivative of 2C-C. It acts as a powerful partial
agonist of the human 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A). This guide details
its chemical identity, pharmacological properties, the signaling pathways it modulates, and the
experimental methodologies used for its characterization.

~hemical Identi

Identifier Value

2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(3-

IUPAC Name methoxyphenyl)methyllethanamine
hydrochloride

CAS Number 1566571-57-0[1][2]

Molecular Formula C18H22CINOs « HCI

Molecular Weight 372.3 g/mol
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Pharmacological Data

25C-NB30OMe is recognized for its high affinity and functional potency at the 5-HT2A receptor.
The N-benzyl substitution on the phenethylamine core structure significantly enhances its
interaction with this receptor compared to its parent compound, 2C-C. While specific
quantitative data for 25C-NB30OMe is not readily available in peer-reviewed literature, the
following table presents data for the closely related and more extensively studied isomer, 25C-
NBOMe (the 2-methoxybenzyl derivative), to provide a comparative context for the potency of
this class of compounds. The shift of the methoxy group from the 2-position to the 3-position on
the N-benzyl ring is known to reduce potency. For instance, in the 25I-NBOMe series, this
modification led to a 55-fold decrease in in-vivo potency in the mouse head-twitch response
model.

Table 1. Comparative Receptor Binding Affinities (Ki in nM)

Compound 5-HT2a
25C-NBOMe 2.89 + 1.05[3][4]
2C-C 45

Table 2: Comparative Functional Potencies (ECso in nM)

Compound 5-HT2a (Calcium Mobilization)

25C-NBOMe 0.15

Signaling Pathways
Canonical 5-HT2a Receptor Signaling

As a potent 5-HT2a receptor agonist, 25C-NB30OMe is presumed to activate the canonical
Gg/Ga1 signaling pathway. This pathway is fundamental to the psychoactive effects of
serotonergic hallucinogens. Upon binding of 25C-NB3OMe to the 5-HT2a receptor, the Gaq
subunit of the associated G-protein is activated. This, in turn, stimulates phospholipase C
(PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary
messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IPs diffuses through the
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cytoplasm to bind to IPs receptors on the endoplasmic reticulum, leading to the release of
stored calcium ions (Ca?*) into the cytosol. The elevation of intracellular Ca2+ and the presence
of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates a multitude of
downstream protein targets, leading to a cascade of cellular responses.

Hydrolyzes
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Canonical 5-HT2a Gg/Ga1 Signaling Pathway

Neurotoxicity-Associated Signaling

In-vitro studies on the related compound 25C-NBOMe have indicated that it can induce
neurotoxicity through pathways involving the activation of the MAPK/ERK cascade and the
inhibition of the Akt/GSK3[3 signaling pathway. This suggests that beyond the canonical Gq
pathway, other signaling networks are recruited, which may contribute to the adverse effects
observed with high doses of NBOMe compounds.
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Experimental Protocols

The following are representative methodologies for the characterization of compounds like
25C-NB30OMe at the 5-HT2a receptor.

5-HT2a Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a

test compound for the 5-HT2a receptor.

e Membrane Preparation:

o CHO-K1 cells stably transfected with the human 5-HT2a receptor are cultured and

harvested.
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o Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCI, pH 7.4) and centrifuged.

o The resulting pellet is washed and resuspended in the assay buffer to a final protein
concentration of approximately 70-100 p g/well .

e Assay Procedure:
o The assay is conducted in 96-well filter plates.

o To each well, the following are added in order:

Assay buffer.

A fixed concentration of a radioligand, typically [*H]ketanserin (a 5-HTz2a antagonist).

Varying concentrations of the test compound (e.g., 25C-NB30OMe hydrochloride).

The membrane preparation.

o For determination of non-specific binding, a high concentration of a known 5-HT2a
antagonist (e.g., ketanserin) is used instead of the test compound.

o The plates are incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at room
temperature).

e Filtration and Counting:

o The contents of the wells are rapidly filtered through the filter plates using a vacuum
manifold.

o The filters are washed multiple times with cold wash buffer to remove unbound
radioligand.

o After drying, a scintillation cocktail is added to each well, and the radioactivity is measured
using a microplate scintillation counter.

o Data Analysis:

o Specific binding is calculated by subtracting non-specific binding from total binding.
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o The ICso value (the concentration of the test compound that inhibits 50% of the specific
binding of the radioligand) is determined by non-linear regression analysis of the
competition curve.

o The Ki value is calculated from the ICso using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This protocol describes a method to measure the functional potency (ECso) of a test compound
by quantifying the increase in intracellular calcium following 5-HT2a receptor activation.

o Cell Preparation:

o HEK-293 or CHO cells stably expressing the human 5-HT2a receptor are seeded in 96-well
black-walled, clear-bottom plates and cultured overnight.

e Dye Loading:

o The culture medium is removed, and the cells are incubated with a calcium-sensitive
fluorescent dye (e.g., Fluo-8) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with
HEPES).

o The incubation is typically carried out for 30-60 minutes at 37°C in the dark.
o Assay Procedure:
o The dye-loading solution is removed, and the cells are washed with the assay buffer.

o The plate is placed in a fluorescence microplate reader equipped with an automated
injection system.

o Abaseline fluorescence reading is taken.

o Varying concentrations of the test compound (e.g., 25C-NB30OMe hydrochloride) are
automatically injected into the wells.

o Fluorescence intensity is measured kinetically over time (e.g., every second for 100-200
seconds) to capture the transient increase in intracellular calcium.
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o Data Analysis:

o The response is typically quantified as the peak fluorescence intensity minus the baseline
fluorescence.

o A dose-response curve is generated by plotting the response against the logarithm of the
test compound concentration.

o The ECso value (the concentration of the test compound that produces 50% of the
maximal response) is determined using non-linear regression analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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